molecular formula C12H17NO2S B178934 tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 165947-52-4

tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B178934
CAS No.: 165947-52-4
M. Wt: 239.34 g/mol
InChI Key: WSFBIDRTNUEVBV-UHFFFAOYSA-N
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Description

tert-Butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate: is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its stability and reactivity make it suitable for constructing diverse chemical libraries for drug discovery .

Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug design and development .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • tert-Butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylate
  • tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Comparison: Compared to similar compounds, tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate offers unique advantages in terms of stability and reactivity. The presence of the tert-butyl ester group enhances its solubility and makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

tert-butyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-9-5-7-16-10(9)8-13/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFBIDRTNUEVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589599
Record name tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165947-52-4
Record name tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.753 g (7.711 mmol) of N-tert-butoxycarbonyl-2-(3-thienyl)ethylamine, 0.46 g (15.4 mmol) of powdered paraformaldehyde and 73 mg (0.39 mmol) of p-toluenesulfonic acid monohydrate in 150 ml of toluene was refluxed under dehydrating conditions for 0.5 hours in a Dean-Stark trap. The reaction mixture was cooled to room temperature and diluted with ethyl acetate, after which it was washed with aqueous sodium hydrogen carbonate; the organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1 to 9/1) to yield the desired product.
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Synthesis routes and methods II

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To a solution of tert-butyl[2-(3-thienyl)ethyl]carbamate in toluene was added paraformaldehyde (2 equi.) and catalytic amount of PTSA and reaction mixture was then refluxed in dean stark apparatus for 4 hrs. Reaction mass wan then concentrated and extracted with dichloromethane dried over sodium sulphate and evaporated to yield tert-butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)— carboxylate.
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